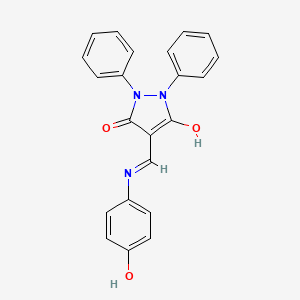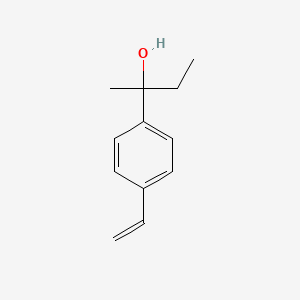
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a tetrahydroanthracene core with two methyl groups and an epidioxy bridge
準備方法
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydroanthracene core.
Epidioxy Bridge Formation: The formation of the epidioxy bridge involves the reaction of the methylated tetrahydroanthracene with a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the oxygen atoms.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can remove the epidioxy bridge, reverting the compound to its tetrahydroanthracene form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene exerts its effects involves its ability to undergo redox reactions. The epidioxy bridge can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. The molecular targets and pathways involved in its action are subjects of ongoing research, particularly in the context of its interactions with biological systems.
類似化合物との比較
1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epidioxyanthracene can be compared with other similar compounds, such as:
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: This compound lacks the epidioxy bridge, making it less reactive in redox processes.
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl): This compound has a different substitution pattern, affecting its chemical properties and reactivity.
特性
CAS番号 |
32314-50-4 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1,12-dimethyl-13,14-dioxatetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H16O2/c1-15-7-8-16(2,18-17-15)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
DTUMXZXYQCXZPG-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C3=CC4=CC=CC=C4C=C31)(OO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



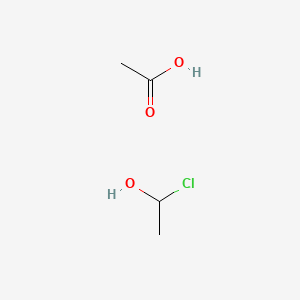
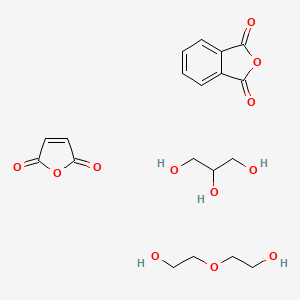
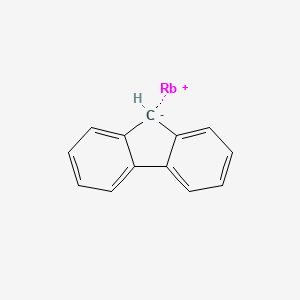
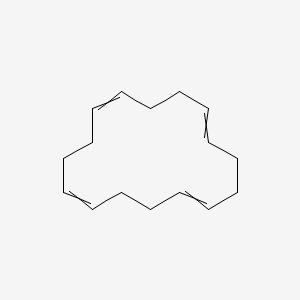

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

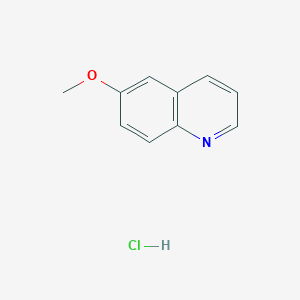
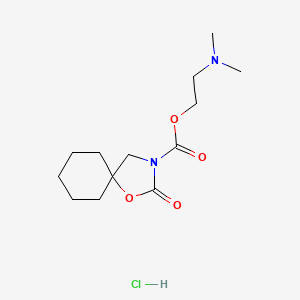
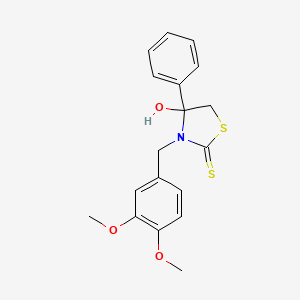
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
